molecular formula C16H16ClNO3S B7796406 (±)-2-Oxo clopidogrel

(±)-2-Oxo clopidogrel

Cat. No.: B7796406
M. Wt: 337.8 g/mol
InChI Key: JBSAZVIMJUOBNB-UHFFFAOYSA-N
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Description

  • Starting materials: Thieno[3,2-c]pyridine core and 2-chlorobenzyl chloride.
  • Reaction: Nucleophilic substitution reaction to attach the chlorophenyl group to the core.
  • Esterification:

    • Starting materials: Intermediate product from the previous step and methyl chloroacetate.
    • Reaction: Esterification reaction under basic conditions to form the final product.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Oxo clopidogrel typically involves multi-step organic reactions

    • Formation of Thieno[3,2-c]pyridine Core:

      • Starting materials: 2-aminothiophene and a suitable aldehyde.
      • Reaction: Cyclization reaction under acidic or basic conditions to form the thieno[3,2-c]pyridine core.

    Chemical Reactions Analysis

    Types of Reactions: (±)-2-Oxo clopidogrel can undergo various chemical reactions, including:

    • Oxidation:

      • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
      • Products: Oxidized derivatives of the compound.
    • Reduction:

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
      • Products: Reduced derivatives, potentially altering the functional groups.
    • Substitution:

      • Reagents: Nucleophiles or electrophiles depending on the desired substitution.
      • Products: Substituted derivatives with different functional groups.

    Common Reagents and Conditions:

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Substitution reagents: Various nucleophiles or electrophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

    Scientific Research Applications

    (±)-2-Oxo clopidogrel has several scientific research applications, including:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new pharmaceuticals.
      • Investigation of its biological activity and potential therapeutic effects.
    • Organic Synthesis:

      • Use as an intermediate in the synthesis of more complex organic molecules.
      • Exploration of its reactivity and functional group transformations.
    • Biological Studies:

      • Study of its interactions with biological targets such as enzymes or receptors.
      • Evaluation of its pharmacokinetic and pharmacodynamic properties.
    • Industrial Applications:

      • Potential use in the development of new materials or chemical processes.
      • Investigation of its stability and reactivity under various conditions.

    Mechanism of Action

    The mechanism of action of (±)-2-Oxo clopidogrel involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

    Molecular Targets and Pathways:

    • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
    • Receptors: Binding to receptors and influencing signal transduction pathways.
    • Proteins: Interaction with proteins that regulate cellular processes.

    Comparison with Similar Compounds

    • Methyl 2-(2-chlorophenyl)-2-(2-oxo-2,3-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate:

      • Similar structure but with a different oxidation state in the thieno[3,2-c]pyridine core.
    • Ethyl 2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate:

      • Similar structure but with an ethyl ester group instead of a methyl ester group.

    Uniqueness:

    • The specific arrangement of functional groups in (±)-2-Oxo clopidogrel contributes to its unique reactivity and potential applications.
    • The presence of the chlorophenyl group and the thieno[3,2-c]pyridine core distinguishes it from other compounds with similar backbones.

    Properties

    IUPAC Name

    methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JBSAZVIMJUOBNB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16ClNO3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    337.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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